N-cyclohexyl-3-(2-methyl-1H-indol-3-yl)propanamide
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Overview
Description
N-cyclohexyl-3-(2-methyl-1H-indol-3-yl)propanamide is an organic compound that belongs to the class of amides. This compound features a cyclohexyl group attached to a propanamide backbone, which is further substituted with a 2-methyl-1H-indol-3-yl group. The indole moiety is a significant structural component in many biologically active molecules, making this compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-3-(2-methyl-1H-indol-3-yl)propanamide typically involves the coupling of an amine with a carboxylic acid or its derivatives. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond. The reaction generally proceeds as follows:
- The carboxylic acid (e.g., 2-methyl-1H-indole-3-carboxylic acid) is activated by DCC to form an O-acylisourea intermediate.
- The amine (e.g., cyclohexylamine) then reacts with the activated intermediate to form the desired amide product, this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-3-(2-methyl-1H-indol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Cyclohexyl-3-(2-methyl-1H-indol-3-yl)propanamine.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-cyclohexyl-3-(2-methyl-1H-indol-3-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-cyclohexyl-3-(2-methyl-1H-indol-3-yl)propanamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Similar structure with an indole moiety and an amide bond.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Another indole derivative with a different substituent on the amide.
Melatonin (N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide): A well-known indole derivative with significant biological activity.
Uniqueness
N-cyclohexyl-3-(2-methyl-1H-indol-3-yl)propanamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the cyclohexyl group and the 2-methyl substitution on the indole ring can result in distinct interactions with molecular targets compared to other similar compounds.
Properties
Molecular Formula |
C18H24N2O |
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Molecular Weight |
284.4 g/mol |
IUPAC Name |
N-cyclohexyl-3-(2-methyl-1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C18H24N2O/c1-13-15(16-9-5-6-10-17(16)19-13)11-12-18(21)20-14-7-3-2-4-8-14/h5-6,9-10,14,19H,2-4,7-8,11-12H2,1H3,(H,20,21) |
InChI Key |
FOKVQPHVAQBTBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCC(=O)NC3CCCCC3 |
Origin of Product |
United States |
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